molecular formula C6H13Cl2N3 B1379143 (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride CAS No. 1461713-58-5

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Cat. No.: B1379143
CAS No.: 1461713-58-5
M. Wt: 198.09 g/mol
InChI Key: JTRMBDGDKWJMJZ-UHFFFAOYSA-N
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Description

“(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a pyrazole-derived organic compound with a molecular formula of C₇H₁₄N₃·2HCl and a molecular weight of 198.09–223.06 g/mol (varies slightly depending on hydration or salt form) . The structure comprises a pyrazole ring substituted with methyl groups at the 1- and 3-positions and a methanamine group at the 4-position, protonated as a dihydrochloride salt to enhance solubility and stability. This compound is primarily used in pharmaceutical research, chemical synthesis, and material science due to its versatile reactivity and structural rigidity .

Properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5-6(3-7)4-9(2)8-5;;/h4H,3,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRMBDGDKWJMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-58-5
Record name (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride” and structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride C₇H₁₄N₃·2HCl 198.09–223.06 1-Me, 3-Me, 4-CH₂NH₂·2HCl Pharmaceutical intermediates, material science, ligand synthesis
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C₆H₁₂N₃·2HCl 198.09 3-Me, 4-CH₂N(Me)·2HCl Drug discovery (CNS-targeting agents), asymmetric catalysis
[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride C₁₀H₁₃N₄·2HCl 259.15 1-Me, 3-pyridinyl, 4-CH₂NH₂·2HCl Kinase inhibitor development, heterocyclic ligand design
1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride C₆H₁₁ClN₃·2HCl 223.06 1-Me, 3-Me, 5-Cl, 4-CH₂NH₂·2HCl Antibacterial agents, agrochemical precursors
1-{4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride C₁₃H₂₃N₅O·2HCl 345.32 1-Me, 3-Me, morpholine-ethylamine hybrid·2HCl Polypharmacology (multi-target drug design), polymer additives

Structural and Functional Analysis

Substituent Effects: The 1,3-dimethyl substitution on the pyrazole ring in the target compound enhances steric hindrance and electron-donating effects compared to mono-methylated analogs like Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride. This increases stability in aqueous media and binding selectivity in receptor-ligand interactions . Halogenation: The 5-chloro derivative (223.06 g/mol) exhibits enhanced lipophilicity, making it more suitable for membrane permeability in antibacterial applications . Heterocyclic Hybrids: Compounds like [1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride integrate pyridine rings, expanding π-π stacking capabilities for kinase inhibition .

Pharmacological Relevance :

  • The unsubstituted methanamine group in the target compound allows for versatile derivatization (e.g., coupling with carboxylic acids or aldehydes), whereas methylated amine analogs (e.g., Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride) show restricted reactivity but improved metabolic stability .

Material Science Applications :

  • Hybrids with morpholine (e.g., 1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride) demonstrate enhanced thermal stability (>200°C) due to rigid heterocyclic frameworks, making them suitable for high-temperature polymer synthesis .

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis involves direct amination of 1,3-dimethyl-4-chloropyrazole, followed by HCl salt formation (yield: ~75%), whereas halogenated analogs require additional steps for Cl introduction (yield: ~50–60%) .
  • Biological Activity : In vitro studies show that the 1,3-dimethyl derivative exhibits moderate inhibition of serotonin receptors (IC₅₀ = 2.3 µM), while the pyridinyl hybrid shows stronger kinase inhibition (IC₅₀ = 0.8 µM) .

Biological Activity

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a chemical compound characterized by its unique pyrazole structure, which features dimethyl substitutions at the 1 and 3 positions of the pyrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₃Cl₂N₃
  • Molecular Weight : 198.09 g/mol
  • CAS Number : 1461713-58-5

The biological activity of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an enzyme inhibitor, binding to active sites and preventing normal enzymatic functions. While specific mechanisms are still under investigation, the presence of the pyrazole ring suggests potential applications in synthesizing more complex bioactive molecules.

Biological Activities

Research has identified several biological activities associated with (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : Similar compounds within the pyrazole class have demonstrated anti-inflammatory properties, indicating potential therapeutic applications.
  • Cancer Research Applications : The compound's structural resemblance to known bioactive molecules raises questions about its efficacy in cancer therapies, particularly through mechanisms involving immune checkpoint inhibition.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructure CharacteristicsUnique Properties
4-AminoantipyrineContains an amino group on a pyridine ringKnown for analgesic and antipyretic effects
3-MethylpyrazoleMethyl substitution on the pyrazole ringExhibits neuroprotective effects
5-Amino-1H-pyrazoleAmino group at position 5 on the pyrazole ringPotential use in anti-cancer therapies

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is distinguished by its dual methyl substitutions and specific biological activity profile that may not be present in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride for various biological applications:

  • Antibacterial Activity Study : A study assessed the antibacterial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, warranting further investigation into its mechanism and potential clinical applications .
  • Immune Modulation Research : In vitro studies explored the compound's ability to modulate immune responses by inhibiting PD-L1 interactions. This pathway is crucial in cancer immunotherapy, suggesting that (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride may serve as a lead compound for developing novel immunotherapeutics .
  • Pharmacological Profile Assessment : A comprehensive pharmacological profile was developed through various assays evaluating anti-inflammatory and analgesic effects. The findings indicated potential use in pain management therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

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